molecular formula C7H8ClNO B183069 2-Chloro-4-methoxyaniline CAS No. 29242-84-0

2-Chloro-4-methoxyaniline

Cat. No.: B183069
CAS No.: 29242-84-0
M. Wt: 157.6 g/mol
InChI Key: LNEVUNYUJNORRV-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyaniline is an organic compound with the molecular formula C7H8ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methoxy group at the fourth position. This compound is known for its applications in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methoxyaniline can be synthesized through several methods. One common method involves the reduction of 2-chloro-4-nitroanisole. The reduction can be carried out using iron powder and ammonium chloride in a mixture of water and methanol, heated to around 50°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The use of catalytic hydrogenation is also common, where hydrogen gas is used in the presence of a catalyst such as palladium on carbon to reduce the nitro group to an amine group.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxyaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group in its precursor can be reduced to form the amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Iron powder and ammonium chloride in methanol-water mixture or catalytic hydrogenation with palladium on carbon.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy-substituted anilines.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: this compound from 2-chloro-4-nitroanisole.

Scientific Research Applications

2-Chloro-4-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxyaniline involves its interaction with various molecular targets. As an amine, it can participate in nucleophilic substitution reactions, forming bonds with electrophilic centers in other molecules. This property makes it useful in the synthesis of more complex organic compounds. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

  • 2-Chloro-4-methoxybenzoic acid
  • 2-Chloro-4-methoxyphenylboronic acid
  • 4-Chloro-2-fluoro-6-methoxybenzaldehyde

Comparison: 2-Chloro-4-methoxyaniline is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it has distinct properties that make it suitable for specific synthetic applications, particularly in the formation of amine derivatives .

Properties

IUPAC Name

2-chloro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEVUNYUJNORRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328176
Record name 2-chloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29242-84-0
Record name 2-chloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-chloro-aniline (25.0 g, 121 mmol), copper iodide (23.1 g, 121 mmol), and a solution of sodium methoxide in methanol (28%, 125 mL) was stirred for 1 h at 100° C. The reaction mixture was poured into a mixture of hydrochloric acid (6 M, 100 mL) and ice, and washed with ethyl acetate. The aqueous phase was basified with aqueous sodium hydroxide (8 M) and extracted with ethyl acetate. The extracts was washed with brine, dried over sodium sulfate, filtrated, and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with a 30% ethyl acetate/n-hexane gradient mixture to give the title compound as a pale yellow oil (7.90 g, 50.1 mmol, 41%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
catalyst
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods II

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that 157.6 g (1.0 mole) of o-chloronitrobenzene was used instead of 137.1 g (1.0 mole) of o-nitrotoluene and a 50% aqueous solution of acetic acid was used instead of distilled water. The reaction required a period of 480 minutes with the absorption of 53.0 liters of hydrogen until its termination. Subsequently, the reaction solution was worked up in the same way as in Example 1 to give 8.5 g of o-chloroaniline as an initial distillate and 103.7 g (yield 65.5%) of 2-chloro-4-methoxyaniline (boiling point 141° to 143° C./20 mmHg) as a main distillate. The main distillate was found to have a purity of 99.5% by gas chromatography.
Quantity
157.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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